

Technical Guide: Physicochemical Properties of 2-(4-bromophenyl)benzoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzoxazole

Cat. No.: B1281643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and structural data for 2-(4-bromophenyl)benzoxazole (CAS No: 3164-13-4). This compound is a member of the benzoxazole class of heterocycles, which are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and unique electronic properties.[\[1\]](#)[\[2\]](#)

Compound Identification and Structure

2-(4-bromophenyl)benzoxazole is an aromatic organic compound featuring a benzoxazole core substituted with a 4-bromophenyl group at the 2-position.[\[1\]](#) The presence of the bromine atom and the conjugated ring system are key determinants of its chemical reactivity and physical properties.[\[1\]](#)

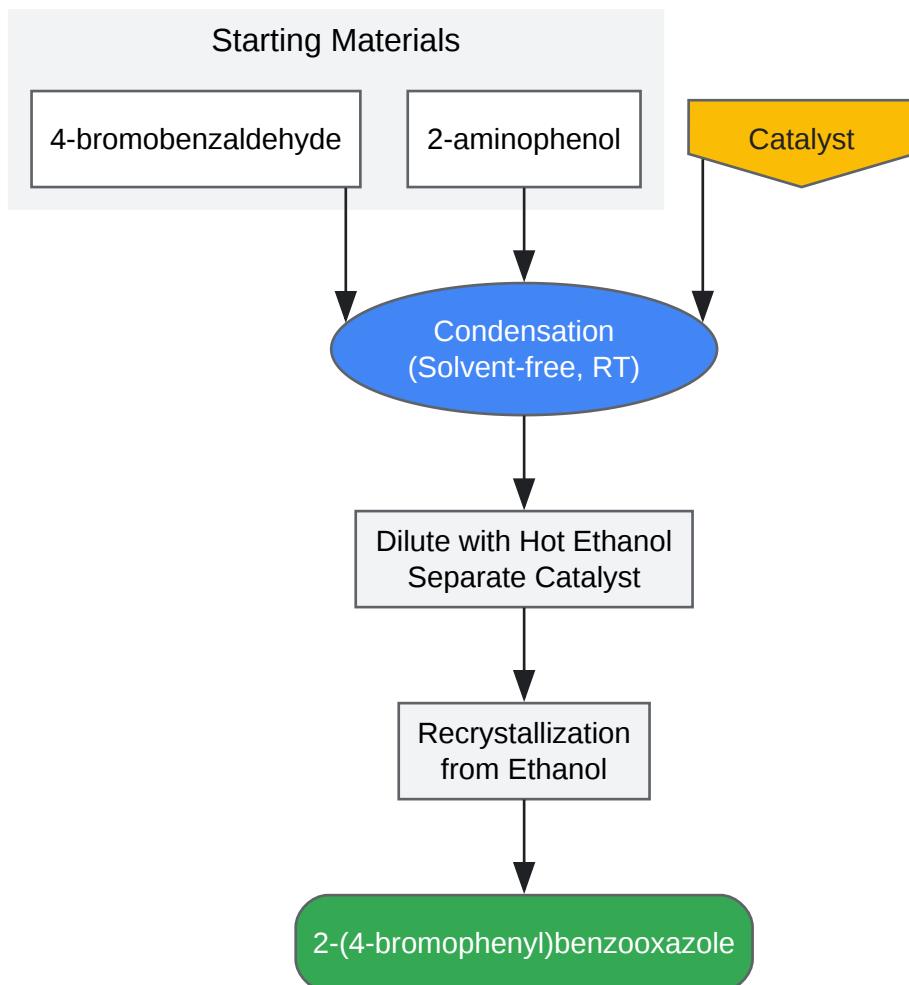
Table 1: Identifiers and Structural Information for 2-(4-bromophenyl)benzoxazole

Identifier	Value	Reference(s)
IUPAC Name	2-(4-bromophenyl)-1,3-benzoxazole	
CAS Number	3164-13-4	[1] [3]
Molecular Formula	C ₁₃ H ₈ BrNO	[1] [3]
Synonyms	2-(4-Bromo-phenyl)-benzoxazole, 2-(p-Bromophenyl)benzoxazole, 2-(4-Bromophenyl)benzo[d]oxazole	[1]
SMILES	BrC1=CC=C(C2=NC=3C(O2)=CC=CC=3)C=C1	[1]
InChI	InChI=1/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H	[1]
InChIKey	RBVHJNZMSBQFDK-UHFFFAOYSA-N	[1]

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits fluorescence under UV light, a characteristic feature of many benzoxazole derivatives.[\[1\]](#) Its solubility can vary depending on the solvent system used.[\[1\]](#)

Table 2: Core Physicochemical Data for 2-(4-bromophenyl)benzoxazole


Property	Value	Reference(s)
Molecular Weight	274.11 g/mol	[3]
Appearance	White to light-colored crystalline powder/solid	[1]
Melting Point	158-159 °C	
Boiling Point	339.1 °C (at 760 mmHg)	
Density	1.514 g/cm ³	
UV-Vis (λ max)	306 nm (in Cyclohexane)	
pKa (Predicted)	0.88 ± 0.10	

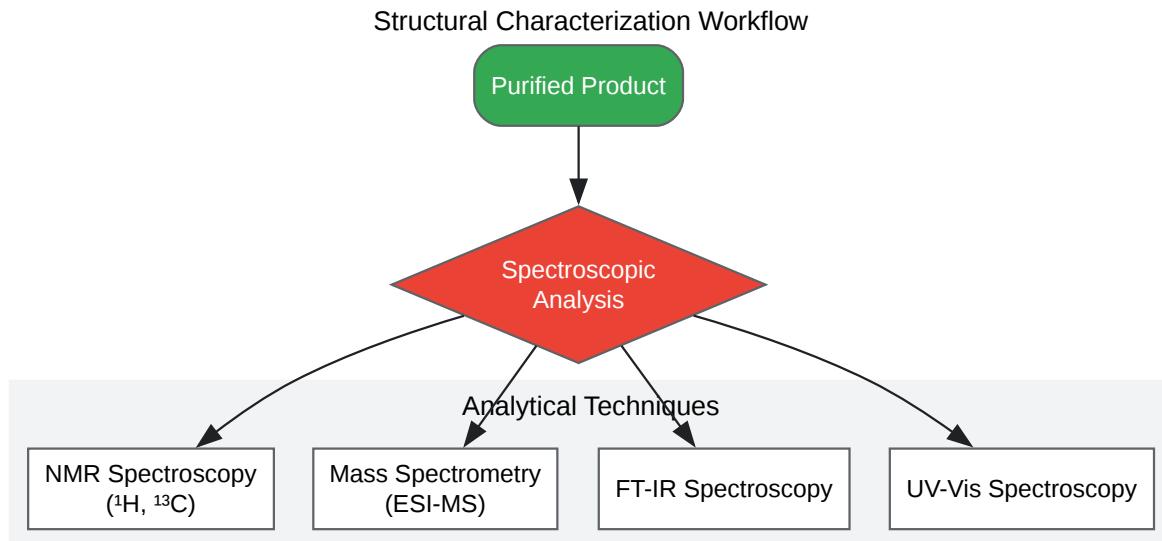
Experimental Protocols

A common and efficient method for the synthesis of 2-aryl-benzoxazoles is the condensation of a substituted o-aminophenol with an aromatic aldehyde.

General Procedure: A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is stirred at room temperature under solvent-free conditions in the presence of a suitable catalyst (e.g., 0.05 g of NiFe₂O₄@SiO₂@aminoglucose).[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:n-hexane (1:4).[3] Upon completion, the resulting mixture is diluted with hot ethanol (~10 mL).[3] If a magnetic catalyst is used, it can be separated using an external magnet.[3] The filtrate is then cooled to room temperature to allow the crude product to precipitate.[3] Final purification is achieved by recrystallization from a suitable solvent like ethanol.[3]

Synthesis Workflow for 2-(4-bromophenyl)benzoxazole

[Click to download full resolution via product page](#)


Synthesis Workflow Diagram

The identity and purity of synthesized 2-(4-bromophenyl)benzoxazole are confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as Chloroform-d (CDCl_3) or DMSO-d₆.^{[4][5]}
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).^[6]

- Expected ^1H NMR signals: Aromatic protons of the benzoxazole and bromophenyl rings are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns depend on the substitution. The protons on the bromophenyl ring, being in a more electron-withdrawn environment, may appear further downfield.[7]
- Expected ^{13}C NMR signals: Signals for the aromatic carbons and the characteristic C=N carbon of the oxazole ring are expected.[4]
- Mass Spectrometry (MS):
 - Mass spectra are typically acquired using an Electrospray Ionization (ESI) source.[5]
 - The analysis confirms the molecular weight of the compound by identifying the molecular ion peak $[\text{M}+\text{H}]^+$ or other relevant adducts.
- Infrared (IR) Spectroscopy:
 - IR spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk or analyzed via an Attenuated Total Reflectance (ATR) accessory.[2][8]
 - Expected characteristic peaks:
 - ~ 1630 - 1500 cm^{-1} : C=N and C=C stretching vibrations of the aromatic and oxazole rings.[2][9]
 - $\sim 1270\text{ cm}^{-1}$: C-O-C (ether) stretching of the oxazole ring.[9]
 - ~ 850 - 800 cm^{-1} : C-H out-of-plane bending, indicative of 1,4-disubstituted (para) phenyl ring.[9]
 - C-Br stretching vibrations typically appear in the fingerprint region ($< 700\text{ cm}^{-1}$).
- UV-Visible (UV-Vis) Spectroscopy:
 - UV-Vis absorption spectra are measured in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).[10][11]

- The analysis reveals the electronic transition properties, with a maximum absorption (λ_{max}) peak observed at 306 nm in cyclohexane.

[Click to download full resolution via product page](#)

Characterization Workflow Diagram

Biological and Material Science Context

Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[1] They are considered structural isosteres of natural nucleic bases, which may contribute to their ability to interact with biological macromolecules.^[2] In addition to their pharmaceutical potential, the fluorescent and electronic properties of compounds like 2-(4-bromophenyl)benzoxazole make them valuable intermediates in the development of materials for organic electronics, such as in photonic devices or as fluorescent probes.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3164-13-4: 2-(4-Bromophenyl)benzoxazole | CymitQuimica [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, $\alpha 1\beta 2\gamma 2$ GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(4-bromophenyl)benzoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281643#physicochemical-properties-of-2-4-bromo-phenyl-benzoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com